1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one 1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20209514
InChI: InChI=1S/C22H32N2O3S/c1-16-6-5-7-17(2)20(16)23-10-12-24(13-11-23)28(26,27)15-22-9-8-18(14-19(22)25)21(22,3)4/h5-7,18H,8-15H2,1-4H3
SMILES:
Molecular Formula: C22H32N2O3S
Molecular Weight: 404.6 g/mol

1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

CAS No.:

Cat. No.: VC20209514

Molecular Formula: C22H32N2O3S

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one -

Specification

Molecular Formula C22H32N2O3S
Molecular Weight 404.6 g/mol
IUPAC Name 1-[[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C22H32N2O3S/c1-16-6-5-7-17(2)20(16)23-10-12-24(13-11-23)28(26,27)15-22-9-8-18(14-19(22)25)21(22,3)4/h5-7,18H,8-15H2,1-4H3
Standard InChI Key AESDDWZZXFHKGZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O

Introduction

Chemical Architecture and Physicochemical Properties

Bicyclo[2.2.1]heptan Core

The bicyclo[2.2.1]heptane system forms the central scaffold of this compound, characterized by two fused cyclohexane rings in a norbornane-like configuration. The 7,7-dimethyl substitution imposes steric constraints, reducing conformational flexibility and potentially enhancing binding specificity to biological targets. This rigid backbone is further functionalized at the 2-position with a ketone group, which may participate in hydrogen bonding or serve as a site for derivatization.

Piperazine-Sulfonyl Substituent

A piperazine ring, substituted at the 4-position with a 2,6-dimethylphenyl group, is connected via a sulfonyl-methyl bridge to the bicyclic core. The sulfonyl group (SO2\text{SO}_2) introduces strong electron-withdrawing effects, which could influence the compound’s solubility and electrostatic interactions with proteins or nucleic acids. The 2,6-dimethylphenyl moiety adds hydrophobic character, likely contributing to membrane permeability or π-stacking interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H32N2O3S\text{C}_{22}\text{H}_{32}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight404.6 g/mol
Topological Polar Surface Area77.14 Ų (estimated)
LogP (octanol-water)4.35 (consensus estimate)
Hydrogen Bond Acceptors5

Synthetic Methodology and Challenges

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential modifications to construct the bicyclic core and attach the piperazine-sulfonyl moiety. While explicit details of the pathway remain proprietary, general strategies include:

  • Bicyclo[2.2.1]heptan-2-one Formation: Diels-Alder reactions between cyclopentadiene and ketene derivatives, followed by methylation at the 7-position.

  • Sulfonylation: Reaction of the bicyclic intermediate with chloromethyl sulfonyl chloride to introduce the sulfonyl-methyl group.

  • Piperazine Coupling: Nucleophilic substitution between the sulfonyl chloride intermediate and 4-(2,6-dimethylphenyl)piperazine.

Critical Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide for sulfone formation.

  • Reducing Agents: Lithium aluminum hydride for ketone reduction (if required).

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) to facilitate SN2 reactions.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Bicyclic core synthesisDiels-Alder, 100–150°C, 12h
2Sulfonyl-methyl additionClCH2SO2Cl, base, 0–5°C
3Piperazine coupling4-(2,6-Dimethylphenyl)piperazine, DMF, 60°C

Biological Activity and Mechanistic Insights

Putative Targets

Though direct pharmacological data remain limited, structural analogs suggest potential interactions with:

  • Serotonin Receptors: Piperazine derivatives often exhibit affinity for 5-HT1A/2A receptors.

  • Kinase Enzymes: Sulfonyl groups may bind ATP pockets in kinases like EGFR or VEGFR.

  • Antimicrobial Targets: Bicyclic systems in compounds like camphor show antibacterial properties.

In Silico Predictions

Computational models indicate moderate gastrointestinal absorption (LogS = -5.52) but poor blood-brain barrier penetration (LogBB = -5.33 cm/s). The compound is predicted to inhibit cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP3A4), necessitating caution in drug-drug interaction studies.

Comparative Analysis with Structural Analogs

Piperazine-Sulfonyl Derivatives

A closely related compound, 1-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, shares the piperazine-sulfonyl motif but lacks the bicyclic core. This analog demonstrates reduced topological complexity (TPSA=64.5A˚2\text{TPSA} = 64.5 \, \text{Å}^2) and higher solubility (LogS=4.2\text{LogS} = -4.2), highlighting how the bicyclic system influences physicochemical behavior.

Table 3: Structural and Property Comparison

ParameterTarget Compound2,4-Dimethyl Analog
Molecular Weight404.6 g/mol310.4 g/mol
LogP4.353.78
TPSA77.14 Ų64.5 Ų
CYP Inhibition1A2, 2C9, 3A42D6, 3A4

Future Research Trajectories

Target Deconvolution Studies

High-throughput screening against kinase libraries and GPCR panels is essential to identify primary targets. Fluorescence polarization assays could quantify binding affinities for prioritized candidates.

Synthetic Optimization

Exploring alternative routes, such as microwave-assisted synthesis or flow chemistry, may improve yields. For example, replacing DMF with cyclopentyl methyl ether (CPME) could enhance green chemistry metrics.

Preclinical Development

If bioactivity is confirmed, pharmacokinetic studies in rodent models should assess oral bioavailability and metabolic stability. Structural modifications, such as replacing the ketone with an amide, might enhance solubility.

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